7-chloro-1-isopropyl-1H-indole-4-carbaldehyde CAS 1350761-17-9
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde CAS 1350761-17-9
An In-Depth Technical Guide to 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde (CAS 1350761-17-9), a functionalized heterocyclic compound with significant potential in synthetic chemistry and drug discovery. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active molecules.[1] This document details the compound's physicochemical properties, safety and handling protocols, plausible synthetic routes, and prospective applications. By elucidating the reactivity of its key functional groups—the C4-formyl, N1-isopropyl, and C7-chloro moieties—this guide serves as a critical resource for researchers aiming to leverage this versatile building block in the design and synthesis of novel chemical entities.
Compound Identification and Physicochemical Properties
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is a polysubstituted indole derivative. The strategic placement of its functional groups offers multiple avenues for synthetic elaboration, making it a valuable intermediate for constructing complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 1350761-17-9 | [2][3] |
| Molecular Formula | C₁₂H₁₂ClNO | [3] |
| Molecular Weight | 221.68 g/mol | Calculated |
| Physical Form | Solid | [4] |
| Melting Point | 87 - 91 °C (189 - 196 °F) | [5] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [4] |
| Purity | Typically ≥98% | [4] |
| InChI Key | Not readily available. |
Safety, Handling, and Stability
Proper handling of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is essential to ensure laboratory safety. The compound is chemically stable under standard ambient conditions (room temperature).[5]
Hazard Identification:
Recommended Precautionary Measures:
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Prevention:
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Response & First Aid:
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If Swallowed: Immediately make the victim drink water (two glasses at most) and consult a physician.[5]
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If on Skin: Take off all contaminated clothing immediately. Rinse skin with water/shower and wash with plenty of soap. If skin irritation or rash occurs, seek medical attention.[5]
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If in Eyes: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[5]
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Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (inspect prior to use), a lab coat, and safety glasses with side shields.[5] Work in a well-ventilated area or under a chemical fume hood.
Synthesis and Chemical Elaboration
While a specific, peer-reviewed synthesis for 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is not prominently published, a logical and efficient route can be designed based on established indole chemistry, particularly leveraging precursors like methyl 7-chloroindole-4-carboxylate.[7] The synthesis of functionalized indoles is a well-trodden field, offering various methodologies for each required transformation.[8][9]
Proposed Retrosynthetic Analysis
The aldehyde functionality can be accessed from a more stable carboxylate precursor. This approach avoids direct formylation, which typically favors the C3 position in indoles, and allows for large-scale synthesis without chromatographic purification.[7]
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Synthetic Protocol
This protocol is a scientifically grounded projection based on the synthesis of the corresponding methyl ester.[7]
Step 1: N-Isopropylation of Methyl 7-chloro-1H-indole-4-carboxylate
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To a solution of methyl 7-chloro-1H-indole-4-carboxylate in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
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Stir the mixture at 0°C for 30 minutes to allow for the formation of the indolide anion.
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Add 2-iodopropane (1.5 eq.) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of the starting material.
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Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 7-chloro-1-isopropyl-1H-indole-4-carboxylate. This intermediate can often be used in the next step without further purification.
Step 2: Reduction of the Ester to the Carbaldehyde
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Dissolve the crude ester from Step 1 in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.1 eq., typically 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70°C.
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Causality Insight: DIBAL-H is a powerful yet selective reducing agent that can reduce esters to aldehydes at low temperatures, preventing over-reduction to the primary alcohol.
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-
Stir the reaction at -78°C for 2-3 hours. Monitor progress by TLC.
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Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
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Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the target compound, 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde. Purify by column chromatography or recrystallization if necessary.
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.
| Technique | Expected Features |
| ¹H NMR | - Aldehyde Proton (CHO): Singlet, δ ≈ 9.9-10.1 ppm.- Aromatic Protons (Indole Core): Three protons in the δ ≈ 7.0-8.0 ppm range, showing characteristic doublet and triplet splitting patterns.- Isopropyl Methine (CH): Septet, δ ≈ 4.8-5.1 ppm.- Isopropyl Methyl (CH₃): Doublet, δ ≈ 1.5-1.7 ppm (integrating to 6H). |
| ¹³C NMR | - Carbonyl Carbon (C=O): δ ≈ 190-195 ppm.- Aromatic Carbons: Multiple signals in the δ ≈ 110-140 ppm range.- Isopropyl Methine (CH): δ ≈ 47-50 ppm.- Isopropyl Methyl (CH₃): δ ≈ 21-23 ppm. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Peak corresponding to the molecular weight (m/z ≈ 221).- Isotopic Pattern: Presence of a significant M+2 peak (m/z ≈ 223) at approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound. |
| IR Spectroscopy | - C=O Stretch (Aldehyde): Strong, sharp absorption band around 1680-1695 cm⁻¹.- C-H Stretch (Aromatic): Peaks > 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks < 3000 cm⁻¹. |
Reactivity and Potential Applications
The true value of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde lies in its utility as a versatile synthetic intermediate. Each functional group serves as a handle for diversification, enabling its use in combinatorial chemistry and targeted synthesis campaigns.
Caption: Key reaction pathways for synthetic diversification.
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The Aldehyde Group (C4-CHO): This is a prime site for building molecular complexity. It readily undergoes nucleophilic addition and condensation reactions, including:
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Reductive Amination: To introduce diverse amine functionalities, a key step in building libraries of potential pharmacophores.
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Wittig and Horner-Wadsworth-Emmons Reactions: For the stereoselective formation of alkenes, extending conjugation and providing access to new scaffolds.
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Grignard and Organolithium Additions: To form secondary alcohols, which can be further functionalized.
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Oxidation: To generate the corresponding carboxylic acid, a common functional group in drug molecules.
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The Chloro Group (C7-Cl): The chlorine atom on the benzene portion of the indole ring is a valuable handle for transition-metal-catalyzed cross-coupling reactions.
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Suzuki, Stille, and Buchwald-Hartwig Couplings: These powerful reactions allow for the introduction of aryl, heteroaryl, vinyl, or amino groups at the C7 position, profoundly altering the steric and electronic properties of the molecule. This is a critical tool for structure-activity relationship (SAR) studies.[7]
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The Isopropyl Group (N1-iPr): This group serves to block the typically reactive N-H site of the indole, directing other electrophilic reactions to the carbon framework. It also increases the lipophilicity of the molecule, which can enhance membrane permeability and influence pharmacokinetic properties in a drug development context.
Conclusion
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is a strategically designed chemical intermediate poised for significant utility in research and development. Its combination of a reactive aldehyde, a site for cross-coupling, and a protected indole nitrogen makes it an exceptionally versatile building block. This guide has provided the foundational knowledge—from safe handling to synthetic application—required for scientists and drug development professionals to effectively integrate this compound into their research workflows, accelerating the discovery of novel and potentially therapeutic molecules.
References
-
PubChem. (n.d.). 7-chloro-1H-indole. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Cimarelli, C., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1739. Available at: [Link]
-
Hegedus, L. S., et al. (1990). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 69, 271. Available at: [Link]
- Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
-
Wikipedia contributors. (n.d.). Indole-3-carbaldehyde. Wikipedia. Retrieved February 14, 2026, from [Link]
- Li, C.-J. (2014). C–H functionalization of indoles and oxindoles through CDC reactions. Chemical Society Reviews, 43(15), 5258-5272.
-
Alper, P. B., & Nguyen, K. T. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 14, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]
- 4. 7-Chloro-1H-indole-4-carbaldehyde | 1167055-37-9 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Indole synthesis [organic-chemistry.org]
